molecular formula C13H17NO2 B12647736 1-(Pyridin-2-yl)cyclohexyl acetate CAS No. 84731-74-8

1-(Pyridin-2-yl)cyclohexyl acetate

Cat. No.: B12647736
CAS No.: 84731-74-8
M. Wt: 219.28 g/mol
InChI Key: OBWWYNFWJUGTMA-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry and Cyclohexane (B81311) Derivatives

The chemical structure of 1-(Pyridin-2-yl)cyclohexyl acetate (B1210297) positions it at the intersection of two significant classes of organic compounds: heterocyclic compounds and cyclohexane derivatives. Heterocyclic chemistry is a vast and critical field, as a majority of pharmaceuticals and biologically active compounds contain heterocyclic rings. nih.gov The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a particularly ubiquitous scaffold in drug design and materials science. nih.gov Its derivatives are noted for their diverse applications, stemming from the nitrogen atom's ability to influence properties like solubility and basicity. nih.gov

Simultaneously, the molecule is a derivative of cyclohexane, a non-planar, saturated carbocycle. Cyclohexane derivatives are fundamental building blocks in organic synthesis and are constituents of many natural products and synthetic molecules. The simpler analog, cyclohexyl acetate, is a well-known compound used as a solvent and in the fragrance industry. iloencyclopaedia.orgthegoodscentscompany.com The presence of the cyclohexane ring in 1-(Pyridin-2-yl)cyclohexyl acetate provides a three-dimensional, aliphatic framework, contrasting with the planar, aromatic nature of the pyridine ring.

Structural Significance of the Pyridyl and Cyclohexyl Moieties

The combination of the pyridyl and cyclohexyl moieties within a single molecule creates a structure with distinct chemical characteristics. The pyridine ring is an electron-deficient aromatic system, which influences its reactivity and interactions. It can act as a hydrogen bond acceptor and a ligand for metal catalysts, making it a valuable component in supramolecular chemistry and catalysis. nih.gov In the context of medicinal chemistry, the pyridine nucleus is a "privileged scaffold," appearing in a wide array of therapeutic agents due to its favorable pharmacological and pharmacokinetic properties. nih.gov

The cyclohexyl group, being a saturated hydrocarbon ring, primarily contributes to the molecule's steric bulk and lipophilicity (fat-solubility). Its conformational flexibility, typically existing in a stable "chair" conformation, dictates the spatial arrangement of the substituents attached to it. This three-dimensional shape is crucial in determining how the molecule interacts with other molecules, such as enzymes or receptors in a biological system. The fusion of the rigid, aromatic pyridyl group and the flexible, aliphatic cyclohexyl group at a quaternary carbon center results in a sterically hindered and structurally complex molecule.

Role of Acetate Ester Functionality in Chemical Synthesis and Modification

The acetate ester group (-OCOCH₃) is a versatile and widely utilized functional group in organic chemistry. britannica.com Esters are frequently employed as intermediates in the synthesis of more complex molecules. ontosight.ai The formation of an acetate ester, typically through the acylation of an alcohol with reagents like acetic anhydride (B1165640) or acetyl chloride, is a common synthetic transformation. organic-chemistry.orgprepchem.com

The acetate functionality in 1-(Pyridin-2-yl)cyclohexyl acetate serves several potential roles. It can be viewed as a derivative of the parent alcohol, 1-(pyridin-2-yl)cyclohexanol. Esterification is a standard method to modify a molecule's physical properties, such as boiling point, solubility, and volatility. Furthermore, the ester linkage is susceptible to cleavage through hydrolysis, particularly saponification (hydrolysis under basic conditions), which can regenerate the parent alcohol. britannica.com This reactivity makes the acetate group useful as a protecting group for alcohols during multi-step syntheses, where it masks the reactive hydroxyl group to prevent unwanted side reactions before being removed in a later step. Acetate esters are also key components in the synthesis of various commercial products, including solvents, polymers, and pharmaceuticals. iloencyclopaedia.orgbritannica.com

Data Tables

Table 1: Physicochemical Properties of 1-(Pyridin-2-yl)cyclohexyl acetate

Property Value Source
CAS Number 84731-74-8 sielc.com
Molecular Formula C₁₃H₁₇NO₂ sielc.com
Molecular Weight 219.280 g/mol sielc.com
LogP (Calculated) 2.45 sielc.com

| Synonyms | Cyclohexanol (B46403), 1-(2-pyridinyl)-, acetate (ester) | sielc.com |

Table 2: Physical Properties of a Related Compound: Cyclohexyl Acetate

Property Value Source
CAS Number 622-45-7 chemsynthesis.com
Molecular Formula C₈H₁₄O₂ chemsynthesis.com
Molecular Weight 142.2 g/mol ilo.org
Boiling Point 172-173 °C chemsynthesis.com
Density 0.966 - 0.97 g/cm³ at 20°C chemsynthesis.comilo.org

| Appearance | Colorless liquid | ilo.org |

Properties

CAS No.

84731-74-8

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

(1-pyridin-2-ylcyclohexyl) acetate

InChI

InChI=1S/C13H17NO2/c1-11(15)16-13(8-4-2-5-9-13)12-7-3-6-10-14-12/h3,6-7,10H,2,4-5,8-9H2,1H3

InChI Key

OBWWYNFWJUGTMA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1(CCCCC1)C2=CC=CC=N2

Origin of Product

United States

Synthetic Methodologies for 1 Pyridin 2 Yl Cyclohexyl Acetate and Analogues

Strategies for the Formation of the Pyridyl-Cyclohexyl Carbon-Carbon Bond

The creation of the quaternary carbon center that links the pyridine (B92270) and cyclohexane (B81311) moieties is the crucial initial step. This can be accomplished through several powerful C-C bond-forming reactions.

Organometallic Approaches (e.g., Grignard reactions for pyridine functionalization)

Organometallic reagents are highly effective for the nucleophilic addition to carbonyl compounds, making them a primary choice for this synthesis. The reaction of a pyridyl organometallic species with cyclohexanone (B45756) directly yields the alcohol precursor, 1-(pyridin-2-yl)cyclohexanol.

Grignard and organolithium reagents are the most common choices. libretexts.org 2-Bromopyridine or 2-chloropyridine can be converted into the corresponding 2-pyridyl Grignard reagent (2-PyMgBr) by reaction with magnesium metal in a suitable ether solvent like THF. masterorganicchemistry.com Alternatively, treatment of 2-bromopyridine with a strong base like n-butyllithium (n-BuLi) at low temperatures generates 2-lithiopyridine. nsf.gov

These nucleophilic pyridine species readily attack the electrophilic carbonyl carbon of cyclohexanone. A subsequent aqueous workup protonates the resulting alkoxide to furnish the desired 1-(pyridin-2-yl)cyclohexanol. libretexts.orgnsf.gov The high stereoselectivity of such additions to substituted cyclohexanones has also been noted in related systems. rsc.orgrsc.org Recent advancements have also explored light-promoted, transition-metal-free coupling of bromopyridines with Grignard reagents. organic-chemistry.org

Table 1: Organometallic Addition to Cyclohexanone

Pyridyl Reagent Carbonyl Substrate Key Reagents Product
2-Lithiopyridine Cyclohexanone n-BuLi, THF 1-(Pyridin-2-yl)cyclohexanol
2-Pyridylmagnesium bromide Cyclohexanone Mg, THF 1-(Pyridin-2-yl)cyclohexanol

Condensation and Cyclization Reactions (e.g., Claisen-Schmidt, aldol, Michael additions)

While less direct for synthesizing a quaternary carbon center, condensation reactions represent a valid, albeit more complex, pathway. The Claisen-Schmidt condensation, a type of crossed aldol condensation, typically occurs between an enolizable ketone and a non-enolizable aromatic aldehyde or ketone. pearson.comwikipedia.org In this context, a multi-step approach would be necessary.

For instance, a reaction could be envisioned between a modified cyclohexanone and a pyridine derivative. A Claisen-Schmidt reaction of cyclohexanone with 2-pyridinecarboxaldehyde would lead to 2-(pyridin-2-ylmethylene)cyclohexan-1-one. nih.govgordon.edu Subsequent reduction of the double bond and the ketone, followed by manipulation of the functional groups, could lead to the target structure. However, this route is more circuitous than organometallic addition for this specific target compound. Cyclization reactions, such as those used to form pyridine rings from 5-acetal-1-carbonyl compounds, represent another synthetic paradigm in pyridine chemistry but are not directly applicable to forming the target pyridyl-cyclohexyl bond. researchgate.netekb.egclockss.org

Cross-Coupling Methodologies (e.g., metal-catalyzed coupling reactions)

Modern palladium-catalyzed cross-coupling reactions offer a powerful alternative for forming the C-C bond. The Suzuki-Miyaura coupling, for example, is widely used to connect aryl and heteroaryl systems. wikipedia.orglibretexts.org This reaction would involve the coupling of a 2-halopyridine (e.g., 2-bromopyridine) with a cyclohexylboronic acid or a related organoboron species in the presence of a palladium catalyst and a base. nih.govresearchgate.net

A key challenge in this specific synthesis is the creation of a bond between an sp2-hybridized carbon (on the pyridine ring) and an sp3-hybridized quaternary carbon. A more feasible cross-coupling approach would be to first synthesize a precursor like 2-(cyclohex-1-en-1-yl)pyridine via Suzuki coupling of 2-bromopyridine and cyclohex-1-en-1-ylboronic acid. Subsequent hydration or hydroboration-oxidation of the double bond would yield the tertiary alcohol.

Table 2: Potential Cross-Coupling Strategies

Pyridyl Partner Cyclohexyl Partner Catalyst System Reaction Type
2-Bromopyridine Cyclohexylzinc chloride Pd(PPh₃)₄ Negishi Coupling
2-Iodopyridine Cyclohexylboronic acid Pd(OAc)₂, SPhos Suzuki-Miyaura Coupling scispace.com
Lithium 2-pyridylboronate Cyclohexyl bromide Pd₂(dba)₃, Ligand Suzuki-Miyaura Coupling nih.gov

Introduction and Modification of the Acetate (B1210297) Moiety

Once the precursor alcohol, 1-(pyridin-2-yl)cyclohexanol, is synthesized, the final step is the introduction of the acetate group. This is typically achieved through standard esterification or acetylation procedures.

Esterification of Hydroxyl Precursors

The most direct method for forming the acetate ester is the reaction of the tertiary alcohol with an acetylating agent. researchgate.net Common and highly effective reagents for this transformation include acetic anhydride (B1165640) or acetyl chloride. chemicalbook.com

The reaction is often catalyzed by a base, such as pyridine or triethylamine, which serves to activate the alcohol and neutralize the acidic byproduct (acetic acid or hydrochloric acid). nih.govmdpi.com The use of 4-dimethylaminopyridine (DMAP) as a catalyst can significantly accelerate the acylation of sterically hindered alcohols. organic-chemistry.org Alternative catalysts, such as boron trifluoride etherate (BF₃·OEt₂), have also been shown to promote rapid and high-yield acetylation of tertiary alcohols with acetic anhydride. researchgate.net

Acetylation and Transesterification Strategies

Acetylation is the primary strategy for this conversion. The reaction conditions can be tailored based on the stability of the substrate and the desired purity of the product. For instance, treatment of an alcohol with acetic anhydride in the presence of a catalytic amount of an acid, such as sulfuric acid, is a classic method for producing acetate esters. chemicalbook.com Heteropoly acids have also been employed as eco-friendly catalysts for this transformation. umich.edu

Transesterification, the conversion of one ester to another, is a less common approach for this synthesis but remains a theoretical possibility. If, for example, a different ester of 1-(pyridin-2-yl)cyclohexanol were available (e.g., a formate or benzoate), it could be converted to the acetate by reaction with a large excess of an acetate source, such as methyl acetate or acetic acid, under acid or base catalysis. However, direct acetylation of the alcohol is far more efficient and is the preferred industrial and laboratory method.

Table 3: Methods for Acetylation of 1-(Pyridin-2-yl)cyclohexanol

Acetylating Agent Catalyst/Solvent Key Features
Acetic Anhydride Pyridine nih.gov Standard, effective method; pyridine acts as catalyst and solvent.
Acetyl Chloride Triethylamine, CH₂Cl₂ Highly reactive, suitable for less reactive alcohols.
Acetic Anhydride BF₃·OEt₂ researchgate.net Very rapid reaction, often complete in seconds at room temperature.
Acetic Anhydride Catalytic H₂SO₄ chemicalbook.com Classic, cost-effective method.
Acetic Anhydride 4-DMAP organic-chemistry.org Highly efficient catalysis, especially for sterically hindered alcohols.

Chemo-, Regio-, and Stereoselective Synthesis

The synthesis of structurally complex molecules such as 1-(Pyridin-2-yl)cyclohexyl acetate analogues demands precise control over the chemical reaction to ensure the desired arrangement of atoms. Chemo-, regio-, and stereoselectivity are critical in producing the correct isomer and avoiding the formation of unwanted byproducts. mdpi.com Methodologies for pyridine derivatives often involve the dearomatization of the pyridine ring, a process that can yield various products, making selective synthesis challenging but essential. researchgate.net Researchers have developed protocols for the regiodivergent asymmetric addition of organometallic reagents to pyridinium (B92312) heterocycles, allowing for high selectivity in both regiochemical and stereochemical control. nih.gov

Asymmetric Synthesis Approaches (e.g., diastereoselective reduction)

Asymmetric synthesis is crucial for producing chiral molecules with a specific three-dimensional geometry. A key strategy in this area is the diastereoselective reduction of chiral imines. For instance, the synthesis of 1-substituted-1-(pyridin-2-yl)methylamines has been achieved through the diastereoselective reduction of enantiopure N-p-toluenesulfinyl ketimines derived from 2-pyridyl ketones. unito.it

This method involves the condensation of (S)-(+)-p-toluenesulfinamide with various 2-pyridyl ketones to form N-p-toluenesulfinyl ketimines. The subsequent reduction of these imines with hydride transfer reagents, such as sodium borohydride (B1222165) (NaBH₄) and L-Selectride, yields diastereoisomeric mixtures of the corresponding sulfinamides. While reductions with NaBH₄ often result in low diastereoselectivity, the use of bulkier reducing agents like L-Selectride can significantly enhance the stereochemical control, favoring the formation of one diastereomer over the other. unito.it The extent of asymmetric induction is influenced by the steric and electronic properties of the substituents on the 2-pyridyl ketone. unito.it

A similar principle of diastereoselective reduction is applied in the synthesis of 3-arylcyclohexylamines, which serve as analogues. The reduction of a 3-arylcyclohexanone precursor can be controlled to produce specific alcohol diastereomers with high purity by selecting the appropriate hydride source. beilstein-journals.org

Table 1: Diastereoselective Reduction of N-p-Toluenesulfinyl Ketimines Derived from 2-Pyridyl Ketones unito.it
2-Pyridyl Ketone PrecursorReducing AgentTemperature (°C)Yield (%)Diastereomeric Ratio
2-AcetylpyridineL-Selectride-787774:26
2-AcetylpyridineNaBH₄-409855:45
2-PropanoylpyridineL-Selectride-787581:19
2-PropanoylpyridineNaBH₄-409660:40
2-BenzoylpyridineL-Selectride-788598:2
2-BenzoylpyridineNaBH₄-409870:30

One-Pot and Multicomponent Reaction Sequences

One-pot and multicomponent reactions (MCRs) represent a highly efficient strategy for synthesizing complex molecules like pyridine derivatives. scirp.orgnih.gov These reactions combine three or more reactants in a single vessel to form a product that incorporates all or most of the starting materials, thereby saving time, energy, and resources. nih.govbohrium.com This approach is valued for its operational simplicity and high convergence. nih.gov

The synthesis of polysubstituted pyridines can be achieved through one-pot, three-component cyclocondensation processes, such as modifications of the Bohlmann-Rahtz reaction. core.ac.uk This method can involve the reaction of a 1,3-dicarbonyl compound, ammonia, and an alkynone without an additional acid catalyst, proceeding via a tandem Michael addition-heterocyclization with excellent control of regiochemistry. core.ac.uk Similarly, the Hantzsch pyridine synthesis is a classic MCR that can be adapted to produce a wide range of functionalized pyridines. acsgcipr.org

MCRs are particularly advantageous for creating libraries of structurally diverse compounds. scirp.orgresearchgate.net For instance, a one-pot, four-component synthesis of functionalized cyanopyridines has been developed using a β-keto ester, an arylaldehyde, malononitrile, and an alcohol, demonstrating both chemo- and regioselectivity. doi.orgnih.gov

Catalytic Systems in Synthesis

Catalysis is fundamental to modern organic synthesis, enabling reactions that would otherwise be slow or unselective. The synthesis of 1-(Pyridin-2-yl)cyclohexyl acetate and its analogues benefits from various catalytic systems, including metal-based catalysts and solid acid catalysts like K-10 clay.

Metal Catalysis: Transition metal catalysis is a powerful tool for constructing pyridine-based compounds. researchgate.netmdpi.com Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura reactions, are widely used. For example, the Suzuki-Miyaura coupling of a vinyl bromide with a pyridine-boronic acid derivative has been employed to create triaryl alkene precursors for pyridine-containing analogues. nih.gov The Sonogashira coupling is used to introduce alkynyl groups onto the pyridine ring, which can then be further modified. acs.org Copper and iron complexes have also been utilized to catalyze the synthesis of various pyridine derivatives through aerobic reactions and radical cycloadditions. mdpi.comresearchgate.net

K-10 Clay Mediated Reactions: Montmorillonite K-10 clay has emerged as an efficient, reusable, and environmentally benign solid acid catalyst for pyridine synthesis. scirp.orgresearchgate.netsemanticscholar.org It can effectively catalyze the one-pot synthesis of 2,4,6-trisubstituted pyridines from aromatic ketones, aromatic aldehydes, and ammonium acetate under solvent-free conditions, often leading to excellent yields (up to 97%). researchgate.netsemanticscholar.org A key advantage of K-10 clay is its recyclability; it can be filtered off after the reaction, washed, dried, and reused for several cycles without significant loss of activity. researchgate.netsemanticscholar.org This catalyst has also been successfully used in four-component reactions to produce functionalized cyanopyridines. doi.orgnih.gov

Table 2: Examples of Catalytic Systems in Pyridine Analogue Synthesis
Catalytic SystemReaction TypeKey FeaturesReference
Palladium(II) Acetate / X-PhosSuzuki-Miyaura Cross-CouplingForms C-C bonds to link pyridine and aryl rings. nih.gov
Palladium / CarbonHydrogenationReduces alkynyl groups to alkyl groups. acs.org
Iron CatalysisRadical CycloadditionEnables the formation of pyrrole and pyridine rings. mdpi.comresearchgate.net
Montmorillonite K-10 ClayOne-Pot Multicomponent CyclocondensationGreen, reusable, solvent-free conditions, high yields. scirp.orgresearchgate.netnih.govsemanticscholar.org

Advanced Reaction Conditions

To improve the efficiency and sustainability of synthetic processes, advanced reaction conditions are often employed. Microwave-assisted synthesis has become a prominent technique in this regard.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate chemical reactions, reducing reaction times from hours to minutes and often improving product yields. nih.govresearchgate.net This technique has been successfully applied to the synthesis of various pyridine-containing heterocycles. nih.govresearchgate.net For example, the synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids was achieved through a one-step, multi-component reaction under neat (solvent-free) microwave conditions, highlighting the method's efficiency and green credentials. nih.govresearchgate.net

Microwave heating can also be combined with other methodologies. In the K-10 clay-mediated synthesis of cyanopyridines, the reaction vessel was sealed and irradiated in a microwave for 10 minutes at 120 °C, demonstrating the synergy between solid-phase catalysis and advanced energy sources. doi.org This combination provides a rapid, efficient, and environmentally friendly route to valuable pyridine derivatives. doi.org

Reactivity and Reaction Mechanisms of 1 Pyridin 2 Yl Cyclohexyl Acetate

Reactions of the Acetate (B1210297) Ester

The ester linkage in 1-(Pyridin-2-yl)cyclohexyl acetate is a primary site for chemical modification, susceptible to cleavage and transformation through several pathways.

Hydrolysis and Ester Cleavage (e.g., base-catalyzed hydrolysis)

The hydrolysis of the acetate ester in 1-(Pyridin-2-yl)cyclohexyl acetate to yield 1-(Pyridin-2-yl)cyclohexanol and an acetate salt is a fundamental reaction, typically accelerated by the presence of a base. The generally accepted mechanism for base-catalyzed ester hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This addition leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the alkoxide (the 1-(pyridin-2-yl)cyclohexyloxy group) as the leaving group, which then abstracts a proton from the newly formed carboxylic acid to yield the final alcohol and a carboxylate salt. quimicaorganica.orgyoutube.com

The pyridine (B92270) ring itself can play a catalytic role in the hydrolysis of aryl acetates. The nitrogen atom of the pyridine can act as a nucleophile, attacking the ester carbonyl to form a reactive N-acylpyridinium intermediate. This intermediate is then more readily attacked by water to complete the hydrolysis. However, steric hindrance at the 2-position of the pyridine ring can impede this nucleophilic catalysis, favoring a general base-catalyzed pathway where the pyridine nitrogen facilitates the attack of a water molecule by deprotonating it. libretexts.orgrsc.org

Catalyst/ReagentConditionsProductsReaction Type
Base (e.g., NaOH)Aqueous solution1-(Pyridin-2-yl)cyclohexanol, Sodium acetateBase-catalyzed hydrolysis
Acid (e.g., H₂SO₄)Aqueous solution, Heat1-(Pyridin-2-yl)cyclohexanol, Acetic acidAcid-catalyzed hydrolysis

Transamidation and other Ester Transformations

Transamidation of 1-(Pyridin-2-yl)cyclohexyl acetate, the conversion of the ester to an amide, can be achieved by reacting it with an amine. This reaction is often catalyzed by acids, bases, or specific organometallic or organocatalysts. The mechanism typically involves the nucleophilic attack of the amine on the ester carbonyl, forming a tetrahedral intermediate similar to that in hydrolysis. The departure of the alcohol (1-(pyridin-2-yl)cyclohexanol) from this intermediate yields the corresponding amide. ucsb.eduuoanbar.edu.iq The use of pyridone-based catalysts has been shown to be effective in promoting ester aminolysis for a range of esters. quimicaorganica.org

Transformations Involving the Pyridine Ring

The pyridine ring in 1-(Pyridin-2-yl)cyclohexyl acetate is an electron-deficient aromatic system, which dictates its reactivity towards both electrophiles and nucleophiles.

Electrophilic and Nucleophilic Substitution Reactions

Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is generally deactivated towards electrophilic aromatic substitution. When such reactions do occur, they typically require harsh conditions and direct the incoming electrophile to the 3- and 5-positions, as the intermediates for attack at the 2-, 4-, and 6-positions are significantly destabilized by placing a positive charge on the electronegative nitrogen atom. quimicaorganica.orgwikipedia.org

Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the 2- and 4-positions. A nucleophile can attack these positions, leading to a negatively charged intermediate (a Meisenheimer complex) where the negative charge can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate. If a suitable leaving group is present at the position of attack, a substitution reaction can occur. youtube.comwikipedia.orgwikipedia.org For 1-(Pyridin-2-yl)cyclohexyl acetate, direct nucleophilic attack on the pyridine ring would require the displacement of a hydride ion, which is generally unfavorable unless specific activating groups are present or under specific reaction conditions like the Chichibabin reaction.

Reaction TypeReagentPosition of AttackConditions
Electrophilic SubstitutionNitrating agent (e.g., HNO₃/H₂SO₄)3- and 5-positionsHarsh
Nucleophilic SubstitutionStrong nucleophile (e.g., NaNH₂)2- and 4-positionsTypically requires a good leaving group

Ring Functionalization and Derivatization

The pyridine nitrogen can be alkylated to form a pyridinium (B92312) salt, which further activates the ring towards nucleophilic attack. youtube.com Another important reaction is the formation of pyridine N-oxides by oxidation. The resulting N-oxide is more reactive towards both electrophilic and nucleophilic substitution. Electrophilic attack on the N-oxide occurs preferentially at the 4-position, while nucleophilic attack is favored at the 2- and 6-positions. libretexts.org

Functionalization can also occur at the alkyl substituent on the pyridine ring. For instance, 2-alkylpyridines can undergo C(sp³)–H allylic alkylation with Morita–Baylis–Hillman carbonates in a reaction that proceeds via a tandem nucleophilic substitution and aza-Cope rearrangement. wikipedia.orgwikipedia.org Enantioselective alkylation of 2-alkylpyridines can also be achieved using chiral lithium amides. vanderbilt.edu

Reactions at the Cyclohexyl Moiety

The cyclohexyl ring in 1-(Pyridin-2-yl)cyclohexyl acetate is a saturated alicyclic system, and its reactions are characteristic of alkanes.

One of the primary modes of reaction for the cyclohexyl group is free-radical substitution. For example, free-radical halogenation, typically initiated by UV light, can replace a hydrogen atom on the cyclohexyl ring with a halogen. libretexts.orglibretexts.org The reactivity of the C-H bonds follows the order tertiary > secondary > primary, due to the relative stability of the corresponding radical intermediates.

Oxidation of the cyclohexyl ring can also occur, potentially leading to the formation of cyclohexanone (B45756) or other oxygenated products. The specific outcome depends on the oxidizing agent and reaction conditions. For instance, oxidation of cyclohexanol (B46403), which would be formed from the hydrolysis of the ester, can be achieved using reagents like pyridinium chlorochromate (PCC) to yield cyclohexanone. youtube.combgu.ac.il The oxidation of the 2-hydroxycyclohexyl radical to cyclopentanecarbaldehyde (B151901) has been observed in the presence of copper ions.

Reaction TypeReagentProducts
Free-Radical HalogenationCl₂, UV lightChloro-substituted cyclohexyl derivative
OxidationPCC1-(Pyridin-2-yl)cyclohexanone (from the corresponding alcohol)

Stereochemical Inversion or Retention

The stereochemical outcome of reactions involving 1-(Pyridin-2-yl)cyclohexyl acetate is dictated by the reaction mechanism and the specific atom undergoing transformation. The central carbon atom, bonded to both the pyridine and cyclohexane (B81311) rings, is a tertiary center.

Reactions proceeding via a carbocation intermediate at this tertiary carbon, such as a potential S_N1-type substitution of the acetate group, would involve the formation of a planar sp²-hybridized carbocation. The subsequent attack by a nucleophile could occur from either face, leading to a racemic mixture of products and thus a loss of stereochemical information.

In contrast, certain rearrangement reactions are known to proceed with a high degree of stereospecificity. For instance, the Wagner-Meerwein rearrangement, which could occur following the formation of a carbocation, is a wikipedia.orgwikipedia.org-sigmatropic shift that proceeds suprafacially with retention of stereochemistry in the migrating group. wikipedia.orgresearchgate.net Similarly, the Baeyer-Villiger oxidation, a potential reaction for the precursor ketone (1-(pyridin-2-yl)cyclohexanone), is known to occur with retention of the stereochemistry of the migrating group. libretexts.orgyoutube.com

For reactions occurring on the cyclohexane ring itself, such as an E2 elimination, stereochemistry plays a crucial role. The E2 mechanism requires an anti-periplanar arrangement between the leaving group and a proton on an adjacent carbon. masterorganicchemistry.com In a cyclohexane chair conformation, this necessitates that both the leaving group and the hydrogen atom are in axial positions. masterorganicchemistry.com This strict geometric requirement means that only specific stereoisomers can undergo the reaction, directly controlling the regioselectivity and stereoselectivity of the resulting alkene.

Oxidative and Reductive Transformations

The chemical structure of 1-(Pyridin-2-yl)cyclohexyl acetate features several sites susceptible to oxidative and reductive transformations, including the pyridine ring, the ester functional group, and the cyclohexyl ring.

Oxidative Transformations: The pyridine ring is prone to oxidation at the nitrogen atom, particularly by peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA), to yield the corresponding pyridine N-oxide. wikipedia.org This transformation increases the reactivity of the ring. While the ester group is relatively stable to further oxidation, the precursor ketone, 1-(pyridin-2-yl)cyclohexanone, could undergo a Baeyer-Villiger oxidation. eopcw.com This reaction uses a peroxyacid to convert the ketone into an ester (in this case, a lactone), which constitutes an oxidative cleavage of an adjacent carbon-carbon bond. libretexts.orgorganic-chemistry.org

Reductive Transformations: The pyridine ring can be reduced to a piperidine (B6355638) ring via catalytic hydrogenation (e.g., using H₂ over a palladium catalyst). wikipedia.org Under milder conditions or with different reagents like lithium aluminum hydride (LiAlH₄), partially hydrogenated products such as dihydropyridines can be formed. wikipedia.org The ester group is susceptible to reduction by strong reducing agents. Lithium aluminum hydride can reduce the acetate to the corresponding alcohol, 1-(Pyridin-2-yl)cyclohexanol. youtube.com Weaker reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters. youtube.com

The potential oxidative and reductive transformations are summarized in the table below.

TransformationReagent(s)Functional Group AffectedProduct Type
Oxidation
N-Oxidationm-CPBA, PeroxyacidsPyridine RingPyridine N-oxide
Baeyer-VilligerPeroxyacids (on precursor ketone)Ketone/Cyclohexyl RingLactone
Reduction
Ring HydrogenationH₂, Pd/CPyridine RingPiperidine
Partial ReductionLiAlH₄Pyridine RingDihydropyridine
Ester ReductionLiAlH₄Acetate EsterAlcohol

Mechanistic Investigations of Reaction Pathways (e.g., C-C bond cleavage, tandem reactions, intramolecular processes)

The reaction pathways available to 1-(Pyridin-2-yl)cyclohexyl acetate and related structures can involve complex mechanistic steps, including bond cleavages and intramolecular events.

C-C Bond Cleavage: Cleavage of carbon-carbon bonds in cyclic systems is a synthetically valuable but challenging transformation. nih.gov For the precursor, 1-(pyridin-2-yl)cyclohexanone, a plausible C-C bond cleavage pathway is the Baeyer-Villiger oxidation, which proceeds via the Criegee intermediate to cleave the bond between the carbonyl carbon and one of the adjacent carbon atoms. wikipedia.orgorganic-chemistry.org Another potential mechanism involves radical-mediated C-C scission. Studies on other 2-substituted cyclohexanones have shown that an in situ generated side-chain aryl radical can promote the cleavage of the cyclic C-C bond under mild conditions. nih.gov Furthermore, carbocationic intermediates, potentially formed from 1-(Pyridin-2-yl)cyclohexyl acetate, are central to rearrangements that inherently involve the breaking and forming of C-C bonds, such as in Wagner-Meerwein shifts. wikipedia.org

Tandem Reactions: Tandem or cascade reactions allow for the efficient construction of complex molecules from simpler precursors in a single operation. nih.gov A hypothetical tandem reaction involving 1-(Pyridin-2-yl)cyclohexyl acetate could be initiated by the acid-catalyzed loss of the acetate group to form a carbocation. This intermediate could then undergo a rearrangement (a 1,2-hydride or alkyl shift) followed by an intramolecular Friedel-Crafts-type reaction where the carbocation is trapped by the electron-rich pyridine ring to form a new fused heterocyclic system. researchgate.net

Intramolecular Processes: Intramolecular reactions are common in substrates containing suitably positioned functional groups. The formation of a carbocation at the tertiary center of the cyclohexyl ring could trigger a series of intramolecular 1,2-hydride shifts. libretexts.org In such a process, a hydride ion from an adjacent carbon (C2 or C6) would migrate to the cationic center, relocating the positive charge. Such shifts continue until the most stable carbocation is formed, which is then trapped by a nucleophile or eliminated to form an alkene. libretexts.org The nucleophilic nitrogen of the pyridine ring could also participate in intramolecular processes, although direct attack at the tertiary carbon is sterically hindered.

Rearrangement Reactions

Rearrangement reactions represent a broad and important class of organic transformations where the carbon skeleton of a molecule is restructured. researchgate.net For 1-(Pyridin-2-yl)cyclohexyl acetate, several rearrangement pathways can be envisioned, primarily through a carbocationic intermediate or via oxidation of its ketone precursor.

Wagner-Meerwein Rearrangement: This reaction is a classic carbocation rearrangement involving a 1,2-migration of a hydrogen, alkyl, or aryl group to an adjacent electron-deficient carbon. wikipedia.orgnumberanalytics.com If 1-(Pyridin-2-yl)cyclohexyl acetate is treated with acid, the acetate group can be protonated and leave as acetic acid, generating a tertiary carbocation. This carbocation could then undergo a Wagner-Meerwein rearrangement. wikipedia.org This might involve a 1,2-hydride shift from an adjacent carbon on the cyclohexane ring or, potentially, migration of a C-C bond of the ring itself, which would result in a ring contraction to a substituted cyclopentyl system. numberanalytics.comstackexchange.com However, the contraction of a six-membered ring to a five-membered one is often energetically demanding unless a more stable (e.g., tertiary) carbocation is formed. stackexchange.com

Baeyer-Villiger Rearrangement: The Baeyer-Villiger oxidation converts a ketone into an ester, or a cyclic ketone into a lactone, through treatment with a peroxyacid. wikipedia.orgorganic-chemistry.org This reaction is technically a rearrangement, as an alkyl or aryl group migrates from a carbon to an oxygen atom. For the precursor ketone, 1-(pyridin-2-yl)cyclohexanone, this reaction would yield one of two possible lactones, depending on which group migrates. The migratory aptitude generally follows the order: tertiary alkyl > cyclohexyl ≈ secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.org The outcome depends on the relative ability of the attached groups—the pyridyl group and the tertiary carbon of the cyclohexane ring—to stabilize a positive charge. The migration occurs with retention of the migrating group's stereochemistry. wikipedia.org

Precursor KetoneReactionMigrating GroupPotential Product
1-(Pyridin-2-yl)cyclohexanoneBaeyer-Villiger OxidationCyclohexyl fragment (tertiary carbon)7-(Pyridin-2-yl)-7-hydroxyoxepan-2-one derivative
1-(Pyridin-2-yl)cyclohexanoneBaeyer-Villiger OxidationPyridin-2-yl groupOxepan-2,7-dione derivative precursor

Spectroscopic and Analytical Characterization Method Development for 1 Pyridin 2 Yl Cyclohexyl Acetate

Chromatographic Method Development

Chromatography is a cornerstone for the analysis of 1-(Pyridin-2-yl)cyclohexyl acetate (B1210297), with various methods being developed to suit different analytical objectives, from routine purity checks to the complex separation of stereoisomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of 1-(Pyridin-2-yl)cyclohexyl acetate. Reverse-phase (RP) HPLC methods are particularly common due to their versatility and applicability to a wide range of medium-polarity compounds.

A specific reverse-phase HPLC method has been developed for the analysis of 1-(Pyridin-2-yl)cyclohexyl acetate using a Newcrom R1 column, which is noted for its low silanol (B1196071) activity. sielc.com This method employs a simple mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier. sielc.com The optimization of the mobile phase is critical for achieving good peak shape and resolution. For detection purposes, a UV detector is typically sufficient, given the chromophore present in the pyridine (B92270) ring. When coupling HPLC to a mass spectrometer, the non-volatile phosphoric acid is substituted with a volatile alternative like formic acid to ensure compatibility. sielc.com

Table 1: Exemplary HPLC Method Parameters for 1-(Pyridin-2-yl)cyclohexyl acetate Analysis

ParameterConditionSource
Column Newcrom R1 sielc.com
Mobile Phase Acetonitrile (MeCN), Water, Phosphoric Acid sielc.com
Mode Reverse-Phase (RP) sielc.com
MS Compatibility Formic acid replaces phosphoric acid sielc.com

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns packed with smaller sub-2 µm particles. This results in markedly higher resolution, greater sensitivity, and faster analysis times. UPLC systems operate at much higher pressures than HPLC systems to effectively pump the mobile phase through the densely packed columns.

For 1-(Pyridin-2-yl)cyclohexyl acetate, HPLC methods can be adapted for UPLC systems by using columns with smaller particle sizes (e.g., 3 µm particles are suggested as a starting point for faster UPLC applications). sielc.com The use of UPLC can reduce run times over threefold without compromising analytical sensitivity or resolution, making it highly suitable for high-throughput analysis, such as in pharmacokinetic studies or impurity profiling. sielc.comnih.gov

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique, though its application to 1-(Pyridin-2-yl)cyclohexyl acetate is less documented than HPLC. GC is best suited for compounds that are volatile and thermally stable. While GC data is available for the related compound cyclohexyl acetate, indicating its suitability for this class of molecules, the thermal stability of 1-(Pyridin-2-yl)cyclohexyl acetate under typical GC inlet conditions would need to be confirmed to avoid on-column degradation. nist.govthegoodscentscompany.com If the compound exhibits insufficient volatility, derivatization may be required to produce a more volatile analogue suitable for GC analysis.

Preparative Chromatography for Isolation and Purification

The goal of preparative chromatography is to isolate and purify larger quantities of a target compound, as opposed to the purely analytical objective of identification and quantification. warwick.ac.uk This is essential for obtaining pure standards for research, reference materials, and further structural characterization. warwick.ac.uk

Analytical HPLC methods for 1-(Pyridin-2-yl)cyclohexyl acetate are designed to be scalable for preparative purposes. sielc.com The process of scaling up involves moving from a smaller analytical column to a larger preparative column with the same stationary phase chemistry. lcms.cz The mobile phase composition remains similar, but flow rates and sample injection volumes are significantly increased to maximize throughput. lcms.cz The objective is to overload the column to a degree that allows for the maximum amount of purified product to be collected per run, while still achieving the desired level of purity. lcms.cz

Chiral Chromatography for Enantiomeric Separation

1-(Pyridin-2-yl)cyclohexyl acetate possesses a chiral center at the cyclohexyl ring's C1 position, meaning it can exist as a pair of enantiomers. Since enantiomers often exhibit different pharmacological and toxicological profiles, their separation and characterization are crucial. Chiral chromatography is the definitive method for separating enantiomers.

Hyphenated Analytical Techniques (e.g., LC-MS for structural elucidation and impurity profiling)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for modern chemical analysis. The combination of Liquid Chromatography and Mass Spectrometry (LC-MS) is particularly powerful for the analysis of compounds like 1-(Pyridin-2-yl)cyclohexyl acetate.

LC-MS combines the superior separation capabilities of HPLC or UPLC with the high sensitivity and specificity of mass spectrometry, which provides information about the molecular weight and structure of the analyte. nih.gov For 1-(Pyridin-2-yl)cyclohexyl acetate, an LC-MS method would typically use a reverse-phase column and a mobile phase containing a volatile modifier like formic acid to ensure compatibility with the MS interface. sielc.com

This technique is invaluable for:

Structural Elucidation: Confirming the identity of the main compound by matching its molecular weight and fragmentation pattern with the expected structure.

Impurity Profiling: Detecting, identifying, and quantifying any impurities present in the sample, which is critical for quality control.

Metabolite Identification: In drug development contexts, LC-MS is used to identify the metabolites of a parent compound in biological samples. lcms.cz

Advanced techniques like UPLC coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-qTOF-MS) offer even greater capabilities, providing high-resolution mass data that allows for the determination of elemental composition and more confident identification of unknown compounds and impurities. researchgate.net

Spectroscopic Analysis Methods

Spectroscopic methods are indispensable for the structural confirmation of 1-(Pyridin-2-yl)cyclohexyl acetate. Each technique provides unique information about the molecule's atomic and functional group composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by mapping the carbon and hydrogen framework.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of 1-(Pyridin-2-yl)cyclohexyl acetate, distinct signals corresponding to the protons of the pyridine ring, the cyclohexyl ring, and the acetate group are expected. The aromatic protons on the pyridine ring would appear in the downfield region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and splitting patterns dictated by their position relative to the nitrogen atom and the cyclohexyl substituent. The protons of the cyclohexyl ring would produce a complex series of multiplets in the upfield region (approximately δ 1.2-2.5 ppm). The methyl protons of the acetate group would present as a sharp singlet, expected around δ 2.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would show characteristic signals for the carbonyl carbon of the ester group (δ 170-175 ppm), the carbons of the pyridine ring (δ 120-160 ppm), the quaternary carbon of the cyclohexyl ring attached to the pyridine and acetate groups (δ 75-85 ppm), the remaining cyclohexyl carbons (δ 20-40 ppm), and the methyl carbon of the acetate group (δ 20-25 ppm).

Predicted ¹H NMR Data Predicted ¹³C NMR Data
Assignment Chemical Shift (δ, ppm)
Pyridine-H (α to N)8.4-8.6
Pyridine-H7.5-7.8
Pyridine-H7.1-7.3
Cyclohexyl-H1.2-2.5 (multiplets)
Acetate-CH₃2.0-2.2 (singlet)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-(Pyridin-2-yl)cyclohexyl acetate is expected to show several characteristic absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the ester functional group would be prominent around 1735-1750 cm⁻¹. Other key absorptions would include C-O stretching vibrations for the ester linkage in the 1200-1300 cm⁻¹ region, C-H stretching of the aliphatic cyclohexyl and acetate groups just below 3000 cm⁻¹, and aromatic C-H and C=C/C=N stretching vibrations from the pyridine ring.

Characteristic IR Absorption Bands
Vibrational Mode
C=O Stretch (Ester)
C-O Stretch (Ester)
C-H Stretch (Aromatic)
C-H Stretch (Aliphatic)
C=C and C=N Stretch (Pyridine Ring)

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and offering structural clues. For 1-(Pyridin-2-yl)cyclohexyl acetate (Molecular Weight: 219.28 g/mol ), a high-resolution mass spectrum using a soft ionization technique like Electrospray Ionization (ESI-MS) would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 220.2. sielc.com Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns, such as the neutral loss of acetic acid (60.05 u) or the loss of the acetate radical, leading to fragments that can help confirm the connectivity of the pyridine and cyclohexyl moieties. ed.ac.ukescholarship.org

Analytical Method Validation Parameters

For quantitative analysis, such as in purity assessment or impurity profiling, an analytical method, typically High-Performance Liquid Chromatography (HPLC), must be validated to ensure its reliability. researchgate.net A reverse-phase HPLC method is suitable for analyzing 1-(Pyridin-2-yl)cyclohexyl acetate. sielc.com The validation is performed according to established guidelines and assesses several key parameters. nih.govnih.gov

Linearity: This demonstrates that the method's response (e.g., peak area) is directly proportional to the concentration of the analyte over a specified range. nih.gov

Accuracy: Accuracy measures the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies on spiked samples. nih.gov

Precision: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (between laboratories). researchgate.net

Robustness: This is the capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate), providing an indication of its reliability during normal usage. researchgate.net

Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov

Validation Parameter Typical Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999 nih.govnih.gov
Accuracy Recovery between 98.0% and 102.0% nih.gov
Precision Relative Standard Deviation (RSD) ≤ 2% nih.gov
Robustness RSD ≤ 2% for varied conditions
Specificity Analyte peak is well-resolved from other peaks

Quality Control and Impurity Profiling

Quality control and impurity profiling are critical for ensuring the safety and efficacy of chemical products. longdom.org Impurities can arise from the synthesis process (starting materials, by-products, intermediates) or from the degradation of the compound over time. researchgate.netlongdom.org

For 1-(Pyridin-2-yl)cyclohexyl acetate, potential process-related impurities could include unreacted starting materials such as 2-substituted pyridines and cyclohexanol (B46403), or by-products from side reactions. The validated HPLC method described above would be the primary tool for impurity profiling. researchgate.net This involves identifying and quantifying any impurities present in the final product. researchgate.net

Regulatory bodies mandate strict control over impurities, especially those that could be genotoxic. productcomplianceinstitute.cominnovareacademics.in Therefore, a robust quality control strategy involves:

Characterization: Identifying the structure of significant impurities, often using techniques like LC-MS/MS.

Quantification: Using a validated analytical method to measure the levels of these impurities.

Control: Establishing acceptance criteria for known and unknown impurities based on regulatory guidelines.

For pyridine-containing substances, quality standards often stipulate maximum limits for specific impurities to ensure the material is safe for its intended application. productcomplianceinstitute.com Continuous monitoring through stability studies also helps to identify potential degradation products and establish an appropriate shelf-life for the compound. longdom.org

Computational Chemistry and Theoretical Studies on 1 Pyridin 2 Yl Cyclohexyl Acetate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) studies)

Quantum chemical calculations are a cornerstone of modern chemical research, offering profound insights into molecular structure and reactivity. For a molecule like 1-(Pyridin-2-yl)cyclohexyl acetate (B1210297), DFT would be the method of choice for a detailed electronic-level investigation.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule, its lowest energy conformation. For 1-(Pyridin-2-yl)cyclohexyl acetate, this would involve mapping the potential energy surface by rotating the bonds connecting the pyridine (B92270) ring, the cyclohexyl ring, and the acetate group. This analysis would reveal the preferred spatial orientation of these functional groups and identify any stable conformers. Such studies have been performed on related heterocyclic compounds, often employing methods like the B3LYP functional with a basis set such as 6-311++G(d,p) to achieve a balance of accuracy and computational cost. doi.org

Electronic Structure and Molecular Orbital Analysis

Once the optimized geometry is obtained, the electronic structure can be analyzed. This includes examining the distribution of electron density and the nature of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of HOMO and LUMO and the HOMO-LUMO gap are critical parameters that provide information about the molecule's chemical reactivity, kinetic stability, and electronic transitions. nih.gov For instance, a smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity. In pyridine derivatives, the HOMO is often localized on the pyridine ring, indicating it is the likely site for electrophilic attack. nih.gov

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, including vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. By calculating the vibrational frequencies, researchers can assign the peaks in an experimental IR or Raman spectrum to specific molecular motions. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra, providing insights into the electronic transitions responsible for the observed UV-Vis absorption bands. doi.org These predictions are invaluable for confirming the structure of a synthesized compound.

Molecular Dynamics Simulations (e.g., conformational flexibility)

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations introduce the element of time and temperature, allowing for the exploration of a molecule's dynamic behavior. An MD simulation of 1-(Pyridin-2-yl)cyclohexyl acetate would reveal its conformational flexibility in different environments, such as in a solvent or interacting with a biological target. nih.gov This is particularly relevant for understanding how the molecule might adapt its shape to bind to a receptor or enzyme.

Mechanistic Insights via Computational Modeling (e.g., reaction pathways, transition state analysis)

Computational modeling is a powerful tool for investigating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products, including the structures of any intermediates and transition states. This provides a detailed, step-by-step understanding of how a chemical transformation occurs. For example, computational studies have been used to elucidate the plausible mechanistic pathways for the formation of complex heterocyclic systems. rsc.orgresearchgate.net

Prediction of Structure-Property Relationships (e.g., substituent effects)

A significant advantage of computational chemistry is its ability to predict how changes in a molecule's structure will affect its properties. mdpi.com By systematically modifying the structure of 1-(Pyridin-2-yl)cyclohexyl acetate, for example, by adding different substituent groups to the pyridine or cyclohexyl ring, researchers can perform calculations to predict the impact on properties like reactivity, solubility, or biological activity. This in silico screening can guide synthetic efforts toward molecules with desired characteristics, saving significant time and resources.

While specific computational data for 1-(Pyridin-2-yl)cyclohexyl acetate is not yet prevalent in the literature, the established methodologies of computational chemistry offer a clear path forward for its comprehensive theoretical characterization. Such studies would undoubtedly contribute to a more complete understanding of this and related compounds.

Molecular Docking and Ligand-Receptor Interaction Modeling of 1-(Pyridin-2-yl)cyclohexyl acetate

Computational studies, including molecular docking and ligand-receptor interaction modeling, are pivotal in elucidating the potential binding mechanisms and affinities of novel compounds with their biological targets. While specific molecular docking studies for 1-(Pyridin-2-yl)cyclohexyl acetate are not available in the current scientific literature, a wealth of information exists for structurally related compounds, particularly analogues of phencyclidine (PCP). This data allows for informed inferences regarding the potential interactions of 1-(Pyridin-2-yl)cyclohexyl acetate with relevant biological targets, most notably the PCP binding site within the N-methyl-D-aspartate (NMDA) receptor ion channel.

Arylcyclohexylamines, the class of compounds to which 1-(Pyridin-2-yl)cyclohexyl acetate belongs, are known to act as non-competitive antagonists of the NMDA receptor by binding to a site located within the ion channel pore. researchgate.net The binding of these compounds is dependent on the receptor being in an activated, or open, state. mdma.ch The key structural features that govern the interaction of these ligands with the receptor are the aromatic ring, the cyclohexyl ring, and the amine group.

The nature of the aromatic ring significantly influences the binding affinity and selectivity of these compounds. nih.gov For instance, replacing the phenyl ring of PCP with a thienyl group can alter the compound's selectivity between the PCP receptor and the dopamine (B1211576) uptake complex. nih.gov In the case of 1-(Pyridin-2-yl)cyclohexyl acetate, the presence of the electron-rich pyridinyl group in place of a phenyl ring is expected to play a crucial role in its binding profile. The nitrogen atom in the pyridine ring can potentially form specific hydrogen bonds or other electrostatic interactions with amino acid residues in the binding pocket, a feature absent in PCP.

The conformation of the cyclohexyl ring is also a critical determinant of activity. Studies on PCP analogues have shown that the size of the cycloalkyl ring affects binding affinity, with the cyclohexane (B81311) ring often being optimal. mdma.ch The acetate group attached to the 1-position of the cyclohexyl ring in 1-(Pyridin-2-yl)cyclohexyl acetate represents a significant structural deviation from typical PCP analogues, where a piperidine (B6355638) or other amine is directly attached. This ester linkage introduces a polar, hydrogen-bond accepting group that could form unique interactions within the receptor channel, potentially influencing both binding affinity and kinetics.

Molecular docking studies on other NMDA receptor antagonists provide insights into the binding energies and key interacting residues. For example, a study on novel phenylpiperazine derivatives as NR2B-selective NMDA receptor antagonists reported docking scores and identified key interactions, which were further validated by molecular dynamics simulations. nih.gov Another study on methoxy (B1213986) analogues of PCP found that these compounds are high-affinity ligands for the glutamate (B1630785) NMDA receptor, with 3-MeO-PCP exhibiting a Ki of 20 nM, which is comparable to potent NMDA antagonists like MK-801 (Ki = 4.8 nM). plos.org These findings underscore the significant impact of aromatic ring substitutions on binding affinity.

The table below presents binding data for several PCP analogues at the NMDA receptor, which can serve as a reference for contextualizing the potential affinity of 1-(Pyridin-2-yl)cyclohexyl acetate.

Compound NameReceptor TargetBinding Affinity (Ki, nM)
Phencyclidine (PCP)NMDA Receptor (PCP site)117 rsc.org
3-Methoxyphencyclidine (3-MeO-PCP)NMDA Receptor (PCP site)20 plos.org
(+)-MK-801NMDA Receptor (PCP site)4.58 rsc.org
N-[1-(2-thienyl)cyclohexyl]piperidine (TCP)NMDA Receptor (PCP site)Not specified, but more selective than PCP nih.gov

The inhibitory concentrations (IC50) for some PCP analogues have also been determined, providing another measure of their potency at the NMDA receptor.

Compound NameAssayIC50 (µM)
Phencyclidine (PCP)Inhibition of glutamate-induced reduction of drebrin cluster density2.02 nih.gov
3-Methoxyphencyclidine (3-MeO-PCP)Inhibition of glutamate-induced reduction of drebrin cluster density1.51 nih.gov
4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo)Inhibition of glutamate-induced reduction of drebrin cluster density26.67 nih.gov

Advanced Applications in Organic Synthesis Involving the 1 Pyridin 2 Yl Cyclohexyl Acetate Scaffold

Asymmetric Catalysis and Ligand Design

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. The 1-(Pyridin-2-yl)cyclohexyl acetate (B1210297) scaffold possesses inherent structural motifs—a coordinating pyridine (B92270) nitrogen and a sterically demanding cyclohexyl group—that are frequently employed in the design of effective chiral ligands.

While direct catalytic applications of 1-(Pyridin-2-yl)cyclohexyl acetate are not extensively documented, its constituent parts are integral to many successful ligand classes. The pyridine ring is a common feature in well-established ligand families like PyBox, PyPhos, and various bipyridyl systems. Similarly, the cyclohexyl group is often used to create a specific steric environment around a metal center, which is crucial for achieving high enantioselectivity.

The true potential of the 1-(Pyridin-2-yl)cyclohexyl acetate scaffold in this context lies in its role as a precursor. The acetate group can be readily hydrolyzed to the corresponding alcohol, 1-(Pyridin-2-yl)cyclohexanol. This alcohol can then serve as a handle for the introduction of various phosphine, amine, or oxazoline (B21484) functionalities, leading to a new class of P,N or N,N-ligands. The chirality can be introduced either through resolution of the cyclohexanol (B46403) precursor or by employing a chiral auxiliary during the synthesis.

For instance, drawing inspiration from the successful design of planar-chiral oxazole-pyridine N,N-ligands based on a [2.2]paracyclophane backbone, one could envision the synthesis of chiral ligands derived from the 1-(Pyridin-2-yl)cyclohexyl framework. dicp.ac.cnfigshare.com These new ligands could find applications in a variety of metal-catalyzed asymmetric transformations.

Table 1: Examples of Chiral Ligands Featuring Pyridine or Cyclohexyl Motifs and Their Applications in Asymmetric Catalysis

Ligand TypeKey Structural FeaturesCatalyzed ReactionMetalAchieved Yield (%)Achieved Enantiomeric Excess (ee, %)Reference
[2.2]Paracyclophane-based Oxazole-Pyrimidine (PYMCOX)Planar chirality, Pyrimidine, Oxazole1,2-Reduction of α,β-unsaturated ketonesNiUp to 99Up to 99 dicp.ac.cn
[2.2]Paracyclophane-based Oxazole-Pyridine (COXPY)Planar chirality, Pyridine, OxazoleAcetoxylative cyclization of alkyne-tethered cyclohexadienonesPdHighExcellent dicp.ac.cn
Cyclohexyl-fused Spirobiindane PhosphoramiditesAxial chirality, Cyclohexyl, PhosphoramiditeHydrogenation, Hydroacylation, [2+2] cycloadditionRh, Au, IrHighUp to >99 nih.govresearchgate.net

The development of ligands derived from the 1-(Pyridin-2-yl)cyclohexyl acetate scaffold could offer a new avenue for fine-tuning the electronic and steric properties of catalysts, potentially leading to improved performance in challenging asymmetric reactions.

Building Block for Complex Molecular Architectures

The synthesis of complex molecules, including natural products and pharmaceutically active compounds, often relies on the strategic use of versatile building blocks. The 1-(Pyridin-2-yl)cyclohexyl acetate scaffold can be envisioned as a valuable synthon for the introduction of the pyridin-2-yl-cyclohexyl motif into larger, more intricate structures.

The reactivity of both the pyridine ring and the cyclohexyl acetate functionality can be harnessed for further molecular elaboration. The acetate group can be hydrolyzed to a hydroxyl group, which can then participate in a wide range of transformations, such as etherification, esterification, or conversion to a leaving group for nucleophilic substitution. The pyridine ring, on the other hand, can undergo various modifications, including electrophilic substitution, nucleophilic substitution (on a pre-activated ring), and metal-catalyzed cross-coupling reactions.

A plausible synthetic strategy would involve the use of 1-(Pyridin-2-yl)cyclohexanol (derived from the acetate) as a nucleophile or an electrophile. For example, it could be coupled with other fragments to construct complex natural product skeletons or their analogs.

The construction of fused heterocyclic systems is another area where this building block could be instrumental. For instance, multicomponent reactions, such as the Groebke-Blackburn-Bienaymé reaction, which is used to synthesize imidazo[1,2-a]pyridines from 2-aminopyridines, aldehydes, and isocyanides, could potentially be adapted to incorporate the 1-(Pyridin-2-yl)cyclohexyl moiety. researchgate.net By analogy, the pyridine nitrogen of the scaffold could participate in cyclization reactions to form more complex heterocyclic systems. For example, the synthesis of 2-(pyrimidin-5-yl)quinoxalines from quinoxaline (B1680401) derivatives demonstrates the utility of pyridine-containing building blocks in constructing medicinally relevant scaffolds. mdpi.com

Table 2: Examples of Complex Heterocycles Synthesized from Pyridine-Containing Precursors

Target Molecule ClassPrecursorsKey Reaction TypeSignificanceReference
Imidazo[1,2-a]pyridines2-Amino pyridine, Aldehydes, Cyclohexyl isocyanideGroebke multicomponent reactionAccess to diverse functionalized heterocycles researchgate.net
2-(Pyrimidin-5-yl)quinoxalinesQuinoxalinyl-1,3-oxazine, Ammonium acetateRing transformationPotential pharmaceutical applications mdpi.com

The ability to introduce the 1-(Pyridin-2-yl)cyclohexyl unit into a variety of molecular backbones makes this scaffold a promising tool for medicinal chemists and synthetic chemists aiming to create novel and structurally diverse compounds.

Scaffold Decoration and Functionalization of N-Heterocycles

Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry and materials science. nih.govnih.govmdpi.com The "decoration" of a core scaffold with a variety of functional groups is a powerful strategy for generating libraries of compounds with diverse biological activities and physicochemical properties. The 1-(Pyridin-2-yl)cyclohexyl acetate scaffold is an excellent candidate for such an approach.

The pyridine ring is particularly amenable to a wide range of functionalization reactions. Electrophilic aromatic substitution can introduce substituents at various positions on the ring, although the pyridine nitrogen deactivates the ring towards electrophiles. More commonly, the pyridine ring can be functionalized through lithiation followed by quenching with an electrophile, or via metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig couplings. These reactions allow for the introduction of a vast array of alkyl, aryl, and heteroaryl groups, as well as other functionalities.

Furthermore, the nitrogen atom of the pyridine ring can be quaternized to form pyridinium (B92312) salts, which can alter the electronic properties of the molecule and introduce a positive charge. For instance, the synthesis of 2-(pyridin-1-ium-1-yl) acetate and its metal complexes demonstrates the ability of the pyridine nitrogen to act as a nucleophile and a ligand. researchgate.net

The cyclohexyl ring also offers opportunities for functionalization, although this is generally more challenging. C-H activation methodologies could potentially be employed to introduce functional groups at specific positions on the cyclohexyl ring, leading to a greater degree of molecular diversity.

The combination of these functionalization strategies would allow for the creation of a large library of compounds based on the 1-(Pyridin-2-yl)cyclohexyl acetate scaffold. This library could then be screened for a variety of biological activities, potentially leading to the discovery of new therapeutic agents. The development of diverse scaffolds is a key theme in modern drug discovery, and the 1-(Pyridin-2-yl)cyclohexyl acetate framework offers a solid foundation for such endeavors. bham.ac.uk

Development of Novel Reagents or Intermediates for Organic Transformations

Beyond its role as a structural component of larger molecules, the 1-(Pyridin-2-yl)cyclohexyl acetate scaffold has the potential to be developed into novel reagents or intermediates for organic transformations. The unique combination of a coordinating pyridine ring and a functionalizable acetate group could be exploited to mediate or facilitate specific chemical reactions.

One possibility is the development of new organometallic reagents. The pyridine nitrogen can coordinate to a metal center, and subsequent modification of the cyclohexyl ring could lead to the formation of a novel organometallic species. For example, deprotonation of the cyclohexyl ring at a position alpha to the pyridine ring, facilitated by the coordinating nitrogen, could generate a nucleophilic species that could be used in various addition reactions.

The acetate group could also play a role in the reactivity of such reagents. For instance, it could act as an internal base or as a leaving group in certain transformations. The hydrolysis of the acetate to the corresponding alcohol, followed by conversion to a better leaving group, could open up possibilities for the generation of a carbocationic intermediate stabilized by the adjacent pyridine ring.

Furthermore, the entire 1-(Pyridin-2-yl)cyclohexyl acetate molecule could serve as a precursor to a novel catalyst. For example, immobilization of the scaffold onto a solid support via the acetate group could lead to the development of a recyclable catalyst for various organic transformations.

While the development of new reagents and intermediates from the 1-(Pyridin-2-yl)cyclohexyl acetate scaffold is still a nascent concept, the inherent reactivity and functionality of this molecule suggest that it holds significant promise in this area. Further research into the fundamental reactivity of this scaffold is warranted to unlock its full potential as a tool for synthetic chemists.

Future Research Horizons for 1-(Pyridin-2-yl)cyclohexyl acetate

The chemical compound 1-(Pyridin-2-yl)cyclohexyl acetate, while possessing a structure that merges the key pharmacophoric features of a pyridine ring and a cyclohexyl acetate group, remains a subject of nascent research interest. Its potential applications and fundamental chemical properties are yet to be fully explored. This article outlines forward-looking research directions that could unlock the potential of this molecule, focusing on sustainable synthesis, advanced analytical methodologies, mechanistic insights, rational derivative design, and the integration of artificial intelligence in its study.

Q & A

Basic: What analytical techniques are recommended for characterizing the purity and structure of 1-(Pyridin-2-yl)cyclohexyl acetate?

Answer:

  • High-Performance Liquid Chromatography (HPLC): Quantify purity using validated methods with UV detection, referencing standards like those in pharmaceutical impurity analysis .
  • Nuclear Magnetic Resonance (NMR): Assign structural features (e.g., pyridinyl protons, cyclohexyl conformation) via ¹H/¹³C NMR, comparing to analogs such as 2-(pyridin-2-yl)acetic acid derivatives .
  • Mass Spectrometry (MS): Confirm molecular weight and fragmentation patterns via ESI-MS or GC-MS .
  • X-ray Crystallography: For unambiguous structural confirmation, single-crystal analysis (e.g., as applied to 2-(pyridin-2-yl)-1,3-oxathiane) resolves stereochemistry and bond lengths .

Advanced: How can computational methods like QSPR or quantum chemistry predict physicochemical properties of 1-(Pyridin-2-yl)cyclohexyl acetate?

Answer:

  • Quantitative Structure-Property Relationship (QSPR): Use descriptors (e.g., logP, polar surface area) to predict solubility, partition coefficients, and reactivity. Tools like CC-DPS integrate quantum chemistry and neural networks for property profiling .
  • Density Functional Theory (DFT): Optimize geometry and calculate electronic properties (e.g., HOMO-LUMO gaps) to infer stability under oxidative conditions .
  • Molecular Dynamics (MD): Simulate interactions with solvents or biological targets, leveraging force fields validated for pyridinyl derivatives .

Basic: What synthetic routes are feasible for preparing 1-(Pyridin-2-yl)cyclohexyl acetate?

Answer:

  • Esterification: React 1-(pyridin-2-yl)cyclohexanol with acetic anhydride under acid catalysis (e.g., H₂SO₄), monitoring progress via TLC or HPLC .
  • Coupling Reactions: Utilize pyridinylacetic acid derivatives (e.g., ethyl 2-(pyridin-2-yl)acetate) with cyclohexyl halides under Pd-catalyzed cross-coupling .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Advanced: How can researchers resolve contradictions between experimental and computational data on reactivity or stability?

Answer:

  • Cross-Validation: Replicate experiments under controlled conditions (e.g., inert atmosphere for air-sensitive reactions) and compare with multiple computational models (DFT vs. QSPR) .
  • Sensitivity Analysis: Adjust computational parameters (e.g., solvent dielectric constant, temperature) to match experimental observations .
  • Error Tracing: Identify outliers in spectral data (e.g., NMR peak splitting anomalies) or computational artifacts (basis set limitations) .

Basic: How should stability studies for 1-(Pyridin-2-yl)cyclohexyl acetate be designed under varying storage conditions?

Answer:

  • Accelerated Stability Testing: Expose the compound to 40°C/75% RH for 6 months, analyzing degradation products via HPLC-MS .
  • Photostability: Use ICH Q1B guidelines to assess UV-induced decomposition in quartz cells, monitoring pyridinyl ring integrity via UV-Vis spectroscopy .
  • Solution Stability: Evaluate pH-dependent hydrolysis (pH 1–12) at 25°C, quantifying acetate release by titration .

Advanced: What mechanistic insights explain the role of the pyridinyl moiety in biological or catalytic interactions?

Answer:

  • Coordination Chemistry: The pyridinyl nitrogen acts as a Lewis base, forming complexes with transition metals (e.g., Ru or Ir catalysts) for applications in asymmetric synthesis .
  • Biological Target Modeling: Molecular docking (e.g., AutoDock Vina) predicts binding affinities to enzymes like cytochrome P450, guided by structural analogs such as lansoprazole derivatives .
  • Reactivity Studies: Investigate H-bonding or π-π stacking using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Basic: What are the critical parameters for optimizing the yield of 1-(Pyridin-2-yl)cyclohexyl acetate in scalable syntheses?

Answer:

  • Catalyst Selection: Screen Brønsted acids (e.g., p-toluenesulfonic acid) vs. enzymatic catalysts (e.g., lipases) for esterification efficiency .
  • Solvent Optimization: Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to balance reaction rate and byproduct formation .
  • Temperature Control: Maintain 60–80°C for esterification; higher temperatures risk pyridinyl ring decomposition .

Advanced: How can advanced spectroscopic imaging techniques elucidate surface adsorption behavior of this compound?

Answer:

  • Microspectroscopic Imaging: Use AFM-IR or Raman microscopy to map adsorption on silica or polymer surfaces, referencing indoor surface chemistry studies .
  • X-ray Photoelectron Spectroscopy (XPS): Analyze binding energy shifts in the pyridinyl nitrogen to assess interfacial interactions .
  • Time-Resolved Spectrometry: Track real-time adsorption/desorption kinetics using quartz crystal microbalance (QCM) .

Basic: What statistical methods are appropriate for analyzing variability in synthetic or analytical data?

Answer:

  • ANOVA: Compare batch-to-batch purity variations (e.g., HPLC area%) to identify systemic errors .
  • Regression Analysis: Correlate reaction parameters (temperature, catalyst loading) with yield using multivariate models .
  • Limit of Detection (LOD): Calculate via signal-to-noise ratios for impurity quantification in HPLC .

Advanced: How does stereoelectronic effects in the cyclohexyl acetate group influence conformational dynamics?

Answer:

  • Dynamic NMR: Study chair-flip kinetics of the cyclohexyl ring at variable temperatures (e.g., −40°C to 60°C) .
  • DFT-Based Conformational Sampling: Identify low-energy conformers and transition states, comparing to X-ray data .
  • NOESY Spectroscopy: Detect through-space interactions between pyridinyl protons and axial/equatorial acetate groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.